molecular formula C7H7ClN4O5S2 B3061197 4-Nitrosohydrochlorothiazide CAS No. 63779-86-2

4-Nitrosohydrochlorothiazide

Cat. No.: B3061197
CAS No.: 63779-86-2
M. Wt: 326.7 g/mol
InChI Key: QJNIRHJVSXLTEW-UHFFFAOYSA-N
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Description

4-Nitrosohydrochlorothiazide is a derivative of hydrochlorothiazide, a widely used thiazide diuretic. This compound is of significant interest due to its potential formation as a nitrosamine impurity in hydrochlorothiazide-containing products. Nitrosamines are known for their potential mutagenic and carcinogenic properties, making the study of this compound crucial for ensuring the safety of pharmaceutical products .

Mechanism of Action

Target of Action

4-Nitrosohydrochlorothiazide is a derivative of Hydrochlorothiazide (HCTZ), a thiazide-type diuretic medication . HCTZ is primarily used for the treatment of hypertension and edema . The primary targets of HCTZ are the epithelial cells of the distal convoluted tubule . It is transported into these cells by the organic anion transporters OAT1, OAT3, and OAT4 .

Mode of Action

Once inside the epithelial cells, HCTZ is transported to the lumen of the tubule by multidrug resistance associated protein 4 (MRP4) . As a diuretic, HCTZ inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in an increase in the excretion of sodium, chloride, and water

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by HCTZ. HCTZ’s action leads to increased excretion of sodium, chloride, and water, affecting the body’s fluid balance and blood pressure

Pharmacokinetics

For hctz, it is known that the onset of diuresis occurs approximately 2 hours after administration, with a peak effect at 4 to 6 hours . The half-life of elimination is approximately 6 to 15 hours .

Result of Action

It is known that hctz leads to increased excretion of sodium, chloride, and water, which can reduce blood pressure and decrease edema

Action Environment

The action of this compound may be influenced by various environmental factors. For example, the formation of nitroso hydrochlorothiazide in the formulated drug product could potentially occur as a result of Nitrosation of HCTZ through interaction with traces of nitrite in excipients

Preparation Methods

The synthesis of 4-Nitrosohydrochlorothiazide typically involves the nitrosation of hydrochlorothiazide. This process can occur under specific conditions where hydrochlorothiazide interacts with nitrite ions, often in the presence of acidic conditions. The reaction can be represented as follows:

[ \text{Hydrochlorothiazide} + \text{Nitrite} \rightarrow \text{this compound} ]

Industrial production methods focus on controlling the conditions to minimize the formation of this impurity. This involves careful monitoring of the pH and the presence of nitrite ions during the manufacturing process .

Chemical Reactions Analysis

4-Nitrosohydrochlorothiazide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various degradation products, including formaldehyde and aminobenzenesulfonic acid derivatives.

    Reduction: Under reducing conditions, this compound can revert to hydrochlorothiazide.

    Substitution: The nitroso group can be substituted under specific conditions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Nitrosohydrochlorothiazide is primarily studied for its potential as a nitrosamine impurity in pharmaceutical products. Its applications in scientific research include:

Comparison with Similar Compounds

4-Nitrosohydrochlorothiazide is similar to other nitrosamine compounds, such as N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA), which are also known for their mutagenic and carcinogenic properties. this compound is unique due to its specific formation from hydrochlorothiazide and its distinct chemical structure. Similar compounds include:

  • N-Nitrosodimethylamine (NDMA)
  • N-Nitrosodiethylamine (NDEA)
  • N-Nitrosomethylaminobutyric Acid (NMBA)

These compounds share similar concerns regarding their presence as impurities in pharmaceutical products and their potential health risks .

Properties

IUPAC Name

6-chloro-4-nitroso-1,1-dioxo-2,3-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4O5S2/c8-4-1-5-7(2-6(4)18(9,14)15)19(16,17)10-3-12(5)11-13/h1-2,10H,3H2,(H2,9,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNIRHJVSXLTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NS(=O)(=O)C2=CC(=C(C=C2N1N=O)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00213219
Record name 4-Nitrosohydrochlorothiazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00213219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63779-86-2
Record name 4-Nitrosohydrochlorothiazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063779862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrosohydrochlorothiazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00213219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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